molecular formula C21H18FN3O2S B3401719 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1040683-18-8

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B3401719
CAS No.: 1040683-18-8
M. Wt: 395.5 g/mol
InChI Key: KFHCXTWOBHBXLN-UHFFFAOYSA-N
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Description

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide is a highly specialized chemical compound known for its intricate structure, combining fluorinated benzothieno-pyrimidinone and methylbenzyl acetamide moieties. This compound's unique molecular architecture lends itself to diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • First Step: The synthesis starts with the formation of the benzothieno-pyrimidinone core. This is typically achieved by condensing appropriate thienopyrimidine precursors under stringent conditions involving strong acids and elevated temperatures.

  • Fluorination: Introduction of the fluorine atom at the 9th position is performed using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

  • Acylation: This involves the acylation of the 2-methyl group using a suitable acylating agent.

  • Amidation: The final step involves the coupling of the resulting intermediate with 4-methylbenzylamine under dehydrative conditions using coupling reagents like HATU or EDCI.

Industrial Production Methods: Industrial production may streamline these steps using automated reactors for precision and yield optimization. Conditions are carefully controlled to minimize by-products and ensure high-purity output.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or KMnO4.

  • Reduction: Reduction, particularly of the oxo group, might be achieved using NaBH4 or catalytic hydrogenation.

  • Substitution: Nucleophilic or electrophilic substitutions can modify various positions on the compound's structure, especially the fluoro or methyl groups.

Common Reagents and Conditions:

  • Oxidation: H2O2, KMnO4 under acidic or basic conditions.

  • Reduction: NaBH4 in methanol, H2 with Pd/C.

  • Substitution: Halogenating agents, organometallic reagents for nucleophilic substitution.

Major Products:

  • Oxidation: Fluorinated carboxylic acids or hydroxyl derivatives.

  • Reduction: Reduced alcohol derivatives of the compound.

  • Substitution: Modified benzothieno-pyrimidinones with new functional groups.

Scientific Research Applications

Biology: Investigated for its potential to modulate biological pathways, acting as an inhibitor or activator of specific enzymes.

Medicine: Explored as a candidate in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

Mechanism: The compound's mechanism of action involves binding to molecular targets such as enzymes or receptors, altering their activity. It can interact with various biochemical pathways, either inhibiting or activating specific molecular functions.

Molecular Targets and Pathways:

  • Potentially targets kinases involved in signal transduction pathways.

  • May interact with DNA-binding proteins, affecting gene expression.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • 2-Methyl-4-oxo[1]benzothieno[3,2-d]pyrimidine: This lacks the fluoro and methylbenzyl groups, which could alter its reactivity and biological activity.

  • N-(4-methylbenzyl)acetamide: Simpler structure without the benzothieno-pyrimidinone core, leading to different applications and properties.

  • Fluorinated Heterocycles: Many fluorinated heterocycles exist, but the combination with the benzothieno-pyrimidinone and methylbenzyl acetamide is unique.

Uniqueness: The unique combination of the fluorinated benzothieno-pyrimidinone core with the methylbenzyl acetamide moiety sets this compound apart, providing a distinct set of chemical properties and potential biological activities.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-12-6-8-14(9-7-12)10-23-17(26)11-25-13(2)24-19-18-15(22)4-3-5-16(18)28-20(19)21(25)27/h3-9H,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHCXTWOBHBXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Reactant of Route 3
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Reactant of Route 4
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

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